3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core substituted with iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves multiple steps. One common method starts with the condensation of hydrazine hydrate with maleic anhydride to form an intermediate, which is then chlorinated using phosphorus oxychloride. This intermediate undergoes amination with ammonia, followed by cyclization with chloroacetaldehyde. The final step involves iodination using N-iodosuccinimide (NIS) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl or alkyne-substituted derivatives.
Scientific Research Applications
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Research: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases and enzymes involved in signal transduction pathways. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-Ethynylimidazo[1,2-b]pyridazine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-b]pyridazine
Uniqueness
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities or material properties. Compared to similar compounds, it may offer enhanced potency, selectivity, or stability in various applications .
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-2-6-12-3-5(11)14(6)13-4/h1-3H |
InChI Key |
SOEOSWPAGNHNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)I |
Origin of Product |
United States |
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